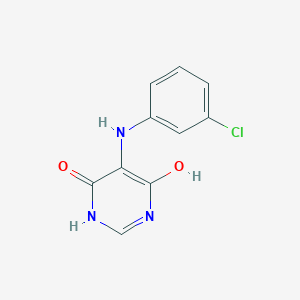
5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a chlorophenyl group attached to an amino group, which is further connected to a hydroxypyrimidinone core. The unique structure of this compound makes it an interesting subject for various scientific studies.
準備方法
The synthesis of 5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one typically involves the reaction of 3-chloroaniline with a suitable pyrimidinone precursor under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
類似化合物との比較
Similar compounds to 5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one include other chlorophenyl-substituted pyrimidinones. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties compared to its analogs.
生物活性
5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one, also known as 5-(3-chloroanilino)-4-hydroxy-1H-pyrimidin-6-one, is a pyrimidine derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound has the molecular formula C10H8ClN3O2 and a molecular weight of 237.64 g/mol. Its structure features a pyrimidine ring substituted with hydroxyl and amino groups, along with a chlorophenyl moiety, which contributes to its reactivity and biological properties. The presence of the hydroxyl group allows for hydrogen bonding, while the amino group can act as a nucleophile in various reactions.
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit antibacterial activity. Studies have shown that these compounds can inhibit bacterial growth against various strains such as Salmonella typhi and Bacillus subtilis. The compound's structure suggests it may interact effectively with bacterial enzymes, leading to its antimicrobial effects .
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor. For instance, it may inhibit urease activity, which is significant for treating conditions related to urea metabolism. The IC50 values for related compounds suggest strong inhibitory effects, positioning it as a candidate for further investigation in enzyme inhibition studies .
Antiviral Activity
Emerging studies suggest that derivatives similar to this compound may exhibit antiviral properties. For example, certain substituted analogues have shown effectiveness against human adenovirus (HAdV), indicating that structural modifications can enhance antiviral activity .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial effects of various pyrimidine derivatives, including those similar to this compound. Results indicated moderate to strong activity against selected bacterial strains, highlighting its potential as an antibacterial agent .
- Enzyme Inhibition : In another study focused on enzyme inhibitors, compounds exhibiting structural similarities were tested for their ability to inhibit acetylcholinesterase (AChE) and urease. The results indicated that some derivatives had IC50 values significantly lower than standard reference compounds, suggesting robust enzyme inhibition capabilities .
- Antiviral Studies : Research on novel N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues showed promising antiviral activity against HAdV with sub-micromolar potency. This suggests that further exploration into the antiviral potential of pyrimidine derivatives could yield significant therapeutic agents .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| This compound | Pyrimidine derivative | Potential therapeutic agent | Contains chlorophenyl and hydroxyl groups |
| Trimethoprim | Pyrimidine derivative | Antibiotic | Inhibits bacterial dihydrofolate reductase |
| Pyrimethamine | Pyrimidine derivative | Antimalarial | Selectively inhibits plasmodial dihydrofolate reductase |
| Cytarabine | Nucleoside analogue | Chemotherapy | Incorporates an arabinose sugar moiety |
特性
CAS番号 |
6972-24-3 |
|---|---|
分子式 |
C10H8ClN3O2 |
分子量 |
237.64 g/mol |
IUPAC名 |
5-(3-chloroanilino)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8ClN3O2/c11-6-2-1-3-7(4-6)14-8-9(15)12-5-13-10(8)16/h1-5,14H,(H2,12,13,15,16) |
InChIキー |
JQEYRPMOIBYIMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(N=CNC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















